2-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one
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Overview
Description
2-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the benzodiazole moiety. The final steps involve the formation of the dihydropyridazinone ring and the methylation of the compound. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 2-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-1,3-benzodiazole: Shares the benzodiazole moiety but lacks the azetidine and dihydropyridazinone rings.
Azetidine-1-carbonyl derivatives: Contain the azetidine ring but differ in other structural components.
Dihydropyridazinone derivatives: Feature the dihydropyridazinone ring but vary in other substituents
Uniqueness
2-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one is unique due to its combination of three distinct heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-18-13-5-3-4-6-15(13)22(11)12-9-21(10-12)17(24)14-7-8-16(23)20(2)19-14/h3-8,12H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCCRUGZTVAICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=NN(C(=O)C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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